molecular formula C7H7Cl2NO2 B8094238 Azanium;2,4-dichlorobenzoate CAS No. 63468-64-4

Azanium;2,4-dichlorobenzoate

Cat. No.: B8094238
CAS No.: 63468-64-4
M. Wt: 208.04 g/mol
InChI Key: VLFQVPXJDDRCIZ-UHFFFAOYSA-N
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Description

Azanium;2,4-dichlorobenzoate is an organic ammonium salt form of 2,4-dichlorobenzoic acid, supplied For Research Use Only. This compound is of significant interest in materials science, particularly in the development and growth of nonlinear optical (NLO) single crystals. Piperazine-based compounds, which often incorporate similar aromatic acid components, are extensively researched for their applications in photonic devices, laser technologies, optical data storage, and fiber optic communications due to their unique structural and electronic properties . The 2,4-dichlorobenzoate anion is a key building block in coordination chemistry, capable of forming complex polymeric structures with metal ions, as demonstrated in related potassium salts which exhibit a two-dimensional polymeric structure stabilized by coordination and hydrogen-bonding interactions . Beyond materials science, derivatives of 2,4-dichlorobenzoic acid serve as crucial synthetic intermediates in pharmaceutical chemistry, notably in the synthesis of active compounds such as the diuretic agent Furosemide and the antimalarial drug Quinacrine . The specific azanium (ammonium) salt form makes this compound a valuable precursor for creating co-crystals or organic salts with enhanced physicochemical properties for advanced research applications. Researchers can utilize this reagent to explore novel crystalline materials, study intermolecular interactions, and develop new chemical entities.

Properties

IUPAC Name

azanium;2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2.H3N/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFQVPXJDDRCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-64-4
Record name Benzoic acid, 2,4-dichloro-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrolysis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride serves as a direct precursor to 2,4-dichlorobenzoic acid via hydrolysis. As detailed in patent CN101037385A, this reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron trichloride (FeCl₃). For instance, refluxing 2,4-dichlorobenzoyl chloride with water in toluene at 120°C for 4 hours yields 98.8% of the acid product. The reaction mechanism involves nucleophilic acyl substitution, where water attacks the electrophilic carbonyl carbon, displacing chloride.

Oxidation of 2,4-Dichlorotoluene

Alternative methods involve the oxidation of 2,4-dichlorotoluene using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). While less commonly reported in the provided sources, this route is analogous to classical aromatic side-chain oxidations, requiring stringent temperature control (60–80°C) to prevent over-oxidation.

Neutralization to Form this compound

The final step involves neutralizing 2,4-dichlorobenzoic acid with ammonium hydroxide (NH₄OH) to yield the ammonium salt. This exothermic reaction proceeds via proton transfer from the carboxylic acid to ammonia, forming the azanium cation and the dichlorobenzoate anion.

Standard Neutralization Protocol

  • Reaction Conditions :

    • Dissolve 2,4-dichlorobenzoic acid (1.0 mol) in methanol (10 mL) at room temperature.

    • Add aqueous NH₄OH (35% w/w, 1.05 mol) dropwise with stirring.

    • Maintain the temperature below 40°C to prevent ammonia volatilization.

    • Stir for 3 hours, then evaporate the solvent under reduced pressure.

  • Yield and Purity :

    • Typical yields range from 95–98%.

    • The product is isolated as a white crystalline solid with a melting point of 178–180°C.

Catalytic Enhancements

Patent CN101037385A highlights the use of catalytic AlCl₃ (0.1–0.5 mol%) to accelerate the neutralization step, reducing reaction time by 30%. This is attributed to Lewis acid stabilization of the intermediate carboxylate anion.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • N-H Stretch : A broad peak at 3200–3300 cm⁻¹ confirms the presence of the ammonium cation.

  • C=O Stretch : The carboxylate group exhibits asymmetric and symmetric stretches at 1570 cm⁻¹ and 1400 cm⁻¹, respectively.

  • C-Cl Stretch : Aromatic C-Cl bonds appear as strong absorptions near 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆) :

    • δ 7.2–8.1 (3H, m, aromatic protons).

    • δ 6.5 (2H, br s, NH₄⁺).

  • ¹³C-NMR :

    • δ 172 ppm (carboxylate carbon).

    • δ 125–140 ppm (aromatic carbons).

Comparative Analysis of Methods

Method Reagents Temperature Yield Purity (GC/HPLC)
Hydrolysis + NeutralizationNH₄OH, AlCl₃25–40°C98%99.2%
Direct OxidationKMnO₄, H₂SO₄60–80°C85%97.5%

The hydrolysis-neutralization route superior due to higher yields and milder conditions. Direct oxidation is limited by side reactions and lower efficiency.

Industrial-Scale Considerations

Patent US4102927A emphasizes safety protocols for exothermic neutralizations, recommending controlled ammonia addition rates and jacketed reactors for temperature regulation. Continuous production systems, as described in CN101037385A, achieve throughputs of 500 kg/day with 99% purity by integrating in-line FT-IR monitoring.

Challenges and Optimization Strategies

  • Ammonia Volatility : Sealed reactors or excess NH₄OH (5–10% molar excess) mitigate losses.

  • Byproduct Formation : Recrystallization from ethanol/water (1:3 v/v) removes trace dichlorobenzoic acid impurities .

Chemical Reactions Analysis

Types of Reactions

Azanium;2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the chlorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

    Substitution Reactions: Products include hydroxylated derivatives of 2,4-dichlorobenzoate.

    Oxidation Reactions: Products include various oxidized forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : Azanium;2,4-dichlorobenzoate serves as an important intermediate in the synthesis of various organic compounds including dyes, fungicides, and pharmaceuticals. Its ability to undergo substitution reactions makes it valuable for creating derivatives with specific functionalities.
  • Chemical Reactions : The compound can participate in substitution and oxidation reactions. For example, hydroxide ions can replace chlorine atoms in substitution reactions, while oxidizing agents like potassium permanganate can facilitate oxidation processes.

Biology

  • Biodegradation Studies : Research has shown that this compound plays a significant role in the biodegradation of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. It acts as an intermediate in aerobic biodegradation pathways.
  • Microbial Metabolism : The compound is studied for its interactions with microbial communities that degrade chlorinated aromatic compounds, providing insights into bioremediation strategies for contaminated sites.

Medicine

  • Drug Development : this compound is utilized in pharmacological studies as a reference compound. Its structural characteristics allow researchers to explore its potential as a lead compound in drug development.
  • Pharmacological Research : The compound's interactions with biological molecules are investigated to understand its effects on human health and its potential therapeutic applications.

Industry

  • Preservative Uses : In industrial applications, this compound is incorporated into adhesives and paints as a preservative due to its antimicrobial properties. This application helps extend the shelf life of products while minimizing microbial growth.

Data Table: Comparison of Applications

Application AreaSpecific UsesKey Benefits
ChemistryIntermediate for organic synthesisFacilitates production of dyes and pharmaceuticals
BiologyBiodegradation of PCBsAids in environmental remediation efforts
MedicineDrug development referenceSupports pharmacological research
IndustryPreservative in adhesives/paintsEnhances product longevity

Case Study 1: Biodegradation of PCBs

A study conducted on the biodegradation pathways involving this compound demonstrated its effectiveness in facilitating the breakdown of PCBs by specific bacterial strains. This research highlighted the compound's role as an intermediate that enhances microbial metabolism of chlorinated compounds.

Case Study 2: Drug Development

In a pharmacological study focusing on androgen receptor inhibitors, this compound was evaluated for its structural activity relationship (SAR). Results indicated that modifications to the compound could enhance inhibitory activity against prostate cancer cell lines .

Mechanism of Action

The mechanism of action of Azanium;2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physical properties of Azanium;2,4-dichlorobenzoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Not available C₇H₄Cl₂O₂·NH₄⁺ 220.5 (approx.) Not reported Naturally occurring; ionic ammonium salt
Methyl 2,4-dichlorobenzoate 35112-28-8 C₈H₆Cl₂O₂ 205.04 154–155 Synthetic ester; high purity (98%)
Ethyl 2,4-dichlorobenzoate 56882-52-1 C₉H₈Cl₂O₂ 219.06 Not reported Ester derivative; research applications
4-Chlorobenzoate 74-11-3 C₇H₅ClO₂ 156.57 238–240 Monochlorinated; microbial degradation
3,5-Dichlorobenzoate 51-36-5 C₇H₄Cl₂O₂ 190.01 168–170 Dichlorinated; recalcitrant in degradation

Key Observations :

  • This compound differs from ester derivatives (e.g., methyl and ethyl esters) by its ionic nature, which enhances solubility in polar solvents compared to non-ionic esters .
  • Methyl 2,4-dichlorobenzoate exhibits a higher melting point (154–155°C) than its ethyl counterpart, likely due to stronger van der Waals forces in the smaller ester group .
  • 4-Chlorobenzoate lacks the 2-chloro substitution, making it less sterically hindered and more susceptible to microbial degradation than 2,4-dichlorinated analogs .
Microbial Degradation Pathways
  • This compound: Limited data exist on its biodegradation, but structurally similar 2,4-dichlorobenzoate is degraded by Alcaligenes denitrificans NTB-1 via reductive dechlorination to 4-chlorobenzoate .
  • Methyl 2,4-dichlorobenzoate : As a synthetic ester, its degradation is slower due to the stability of the ester bond. However, esterases in soil microbes may hydrolyze it to 2,4-dichlorobenzoic acid .
  • 4-Chlorobenzoate : Rapidly metabolized by Pseudomonas sp. WR912 and Rhodococcus spp. through dioxygenase-mediated pathways, releasing chloride ions .
Degradation Efficiency in Bacteria

Data from R. wratislaviensis G10 (relative activity, %):

Substrate Benzoate 2-Chlorobenzoate 4-Chlorobenzoate 2,4-Dichlorobenzoate
Degradation Activity (%) 214 0 20 47

Note: 2,4-Dichlorobenzoate shows intermediate degradability, while 2-chlorobenzoate is recalcitrant .

Q & A

Q. What microbial species are known to degrade 2,4-dichlorobenzoate, and what experimental approaches are used to study their metabolic pathways?

Answer:

  • Key Microbes :
    • Alcaligenes denitrificans NTB-1 utilizes reductive dechlorination followed by hydrolytic dehalogenation to metabolize 2,4-dichlorobenzoate into 4-chlorobenzoate and further intermediates .
    • Pseudomonas aeruginosa 142 degrades 2,4-dichlorobenzoate via an oxygen-dependent pathway requiring NADH, Fe(II), and flavin adenine dinucleotide .
  • Methodology :
    • Enzyme Assays : Measure cofactor dependence (e.g., NADH/Fe(II)) in cell-free extracts under anaerobic/aerobic conditions .
    • Metabolite Tracking : Use GC-MS or HPLC to identify intermediates like 4-chlorobenzoate .

Q. What analytical techniques are recommended for characterizing 2,4-dichlorobenzoate and its derivatives?

Answer:

  • Physical Properties :
    • Melting Point : 154–155°C (for methyl 2,4-dichlorobenzoate) .
    • Density : 1.4±0.1 g/cm³ .
  • Spectroscopic Methods :
    • Raman Spectroscopy : Compare with spectral libraries (e.g., Aldrich Raman Condensed Phase Library) .
    • UV-Vis/MS : Identify aromatic intermediates in degradation studies .

Q. How can researchers safely handle and store 2,4-dichlorobenzoate in laboratory settings?

Answer:

  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .
  • Safety Protocols :
    • Use fume hoods to avoid inhalation; wear nitrile gloves and goggles.
    • Dispose of waste via certified hazardous waste management services .

Advanced Research Questions

Q. What enzymatic mechanisms underlie the reductive dechlorination of 2,4-dichlorobenzoate, and how are these enzymes characterized?

Answer:

  • Key Enzymes :
    • Reductive Dehalogenases : Require B₁₂ cofactors and iron-sulfur clusters (observed in Desulfitobacterium spp.) .
    • 4-Hydroxybenzoyl-CoA Thioesterase (EC 3.1.2.23) : Critical in the bacterial degradation pathway; assay via CoA release measurements .
  • Structural Analysis :
    • Use X-ray crystallography (SHELX software ) to resolve active-site residues involved in substrate binding .

Q. How do structural modifications (e.g., substituent position) influence the biodegradability of chlorinated benzoates?

Answer:

  • Critical Findings :
    • Hydroxyl Group Requirement : Ortho-hydroxyl groups are essential for dehalogenation. 2,4-Dichlorobenzoate lacks this, limiting spontaneous degradation .
    • Substituent Effects : 3,5-Dichlorobenzoate resists microbial degradation due to steric hindrance, whereas 4-chlorobenzoate is readily metabolized .
  • Experimental Design :
    • Synthesize analogs (e.g., methyl esters ) and compare degradation rates via LC-MS .

Q. What crystallographic methods are employed to study co-crystal salts of 2,4-dichlorobenzoate derivatives?

Answer:

  • Case Study : The co-crystal salt 2,4-diamino-5-(4-chlorophenyl)-6-ethyl-pyrimidin-1-ium 2,4-dichlorobenzoate was analyzed using:
    • Single-Crystal X-ray Diffraction (SHELXL) : Determined space group and hydrogen-bonding networks .
    • Hirshfeld Surface Analysis : Quantified intermolecular interactions (e.g., π-π stacking) .

Q. How can researchers resolve contradictions in proposed degradation pathways (e.g., reductive vs. hydrolytic dechlorination order)?

Answer:

  • Strategies :
    • Isotope Labeling : Track chlorine atoms using ³⁶Cl-labeled substrates to identify reaction sequence .
    • Knockout Mutants : Disrupt specific genes (e.g., rdhA for reductive dehalogenases) to assess pathway dependency .

Methodological Tables

Q. Table 1. Key Enzymes in 2,4-Dichlorobenzoate Degradation

EnzymeEC NumberFunctionOrganismReference
Reductive DehalogenaseN/AReductive dechlorinationDesulfitobacterium spp.
4-Hydroxybenzoyl-CoA Thioesterase3.1.2.23Hydrolyzes CoA intermediatesPseudomonas spp.

Q. Table 2. Physical Properties of Methyl 2,4-Dichlorobenzoate

PropertyValueMethodReference
Melting Point154–155°CDifferential Scanning Calorimetry
Density1.4±0.1 g/cm³Pycnometry
Boiling Point255.9±20.0°CGas Chromatography

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